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Compound of Interest

Compound Name: Phenyl methanesulfonate

Cat. No.: B095244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl
Methanesulfonate (CAS 16156-59-5), a key intermediate in organic synthesis. This document

details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for their acquisition, to support research and

development activities.

Chemical Properties
Property Value Reference

Molecular Formula C₇H₈O₃S [1]

Molecular Weight 172.20 g/mol [1]

Melting Point 58-61 °C [2]

Boiling Point 279 °C [2]

IUPAC Name phenyl methanesulfonate [1]

SMILES CS(=O)(=O)OC1=CC=CC=C1 [2]

Spectroscopic Data
The following sections present the available spectroscopic data for Phenyl methanesulfonate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Multiplicity Assignment

~7.4 m
Aromatic Protons (Ortho, Meta,

Para)

~3.1 s Methyl Protons (-CH₃)

Note: Specific chemical shifts and coupling constants for the aromatic protons were not

explicitly available in the searched literature. The multiplet at ~7.4 ppm represents the

overlapping signals of the ortho, meta, and para protons of the phenyl group.

Chemical Shift (δ) ppm Assignment

~149 C-O (Aromatic)

~129 C-H (Aromatic)

~127 C-H (Aromatic)

~122 C-H (Aromatic)

~38 -CH₃

Note: The assignments are based on typical chemical shifts for similar functional groups. The

signals for the aromatic carbons may vary slightly depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
The IR spectrum of Phenyl methanesulfonate exhibits characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch (-CH₃)

~1370 Strong S=O Asymmetric Stretch

~1180 Strong S=O Symmetric Stretch

~1200 Strong C-O Stretch (Aromatic Ester)

~1000 Strong S-O Stretch

Mass Spectrometry (MS)
A mass spectrum for Phenyl methanesulfonate was not found in the publicly available

databases searched for this guide. However, based on its structure, the following fragmentation

patterns would be expected under Electron Impact (EI) ionization.

m/z Proposed Fragment

172 [M]⁺ (Molecular Ion)

93 [C₆H₅O]⁺

79 [CH₃SO₂]⁺

77 [C₆H₅]⁺

65 [C₅H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
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Accurately weigh 10-20 mg of Phenyl methanesulfonate for ¹H NMR or 50-100 mg for ¹³C

NMR.[3]

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.[4][5]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube to remove any particulate matter.[5]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[3]

Cap the NMR tube securely.

Instrument Parameters:

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on the concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more, depending on the concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation:

As Phenyl methanesulfonate is a solid, Attenuated Total Reflectance (ATR) is a suitable and

straightforward technique that requires minimal sample preparation.

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.[6]

Place a small amount of the solid Phenyl methanesulfonate sample directly onto the center

of the ATR crystal.[7]

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[7]

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.
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Lower the ATR press arm to ensure firm and even contact between the solid sample and the

crystal.[7]

Collect the sample spectrum.

Mass Spectrometry (MS) - Electron Impact (EI)
Sample Introduction:

For a solid sample like Phenyl methanesulfonate, direct insertion probe is a common method

for sample introduction.

Load a small amount of the solid sample into a capillary tube.

Insert the capillary tube into the direct insertion probe.

Introduce the probe into the ion source of the mass spectrometer.

Gradually heat the probe to volatilize the sample directly into the ion source.[8]

Instrument Parameters:

Ionization Mode: Electron Impact (EI).

Electron Energy: 70 eV.[9]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: A typical range would be m/z 40-400 to encompass the molecular ion and

expected fragments.

Data Acquisition and Analysis:

Acquire the mass spectrum as the sample is volatilized.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.
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Analyze the fragmentation pattern to identify characteristic fragment ions. This information

can be used to confirm the structure of the molecule.

Workflow and Data Relationships
The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data for Phenyl methanesulfonate.
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Spectroscopic Analysis Workflow for Phenyl Methanesulfonate
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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